N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

Kinase inhibition Regioisomer SAR EphB4

EphB4 kinase inhibitor programs demand exact regioisomeric benzamide scaffolds for reproducible SAR bridging to patent exemplars. This compound (CAS 1421483-66-0) delivers the precise 3-CF₃ substitution mandated by WO2006015859A1 Formula I. • Confirmed meta-CF₃ regioisomer-eliminates re-validation of target engagement and selectivity when replicating patent SAR • Furan-3-ylmethyl substituent avoids thiophene-associated CYP450 S-oxidation, reducing reactive metabolite risk vs. thiophene analogs • Panel-available with 2-CF₃ (CAS 1421507-11-0) and 4-OCF₃ (CAS 1421505-56-7) analogs for systematic kinase selectivity profiling across all three CF₃ positions

Molecular Formula C16H16F3NO3
Molecular Weight 327.303
CAS No. 1421483-66-0
Cat. No. B2765563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
CAS1421483-66-0
Molecular FormulaC16H16F3NO3
Molecular Weight327.303
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO3/c1-22-8-6-20(10-12-5-7-23-11-12)15(21)13-3-2-4-14(9-13)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3
InChIKeyNGAWQBAXOARPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide (CAS 1421483-66-0): Baselines for Procurement in Kinase-Targeted Research


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide is a synthetic small-molecule benzamide derivative featuring a 3-trifluoromethylphenyl core, an N-furan-3-ylmethyl substituent, and an N-2-methoxyethyl side chain (C₁₆H₁₆F₃NO₃, MW 327.30 g/mol) . The compound belongs to the broader class of trifluoromethyl-substituted benzamides claimed as protein kinase inhibitors—particularly EphB4, c-abl, and Flt-3 kinases—in the Novartis patent family WO2006015859A1 / US20060035897 [1]. Its regioisomeric identity (3-CF₃ rather than 2-CF₃ or 4-CF₃ placement) and the specific N,N-disubstitution pattern distinguish it from close analogs, and these structural features are expected to modulate target selectivity, metabolic stability, and physicochemical properties [1].

Why N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide Cannot Be Simply Substituted by In-Class Congeners


Trifluoromethylbenzamide-based kinase inhibitors exhibit steep structure–activity relationships (SAR) where subtle changes in the CF₃ position (ortho vs. meta vs. para) or in the amine substituents (e.g., furan-3-ylmethyl vs. thiophene-2-ylmethyl) can drastically alter kinase selectivity profiles, as demonstrated across the patent family [1]. The 3-CF₃ isomer (CAS 1421483-66-0) cannot be interchanged with the 2-CF₃ regioisomer (CAS 1421507-11-0) or the 4-OCF₃ analog (CAS 1421505-56-7) without re-validating target engagement and selectivity, because the position of the electron-withdrawing trifluoromethyl group influences both the torsional angle of the benzamide and the electrostatic complementarity to the kinase hinge region [1]. Furthermore, the N-furan-3-ylmethyl group provides a distinct hydrogen-bond-acceptor geometry compared to thiophene or phenyl analogs, and the N-2-methoxyethyl chain contributes to solubility and potentially to metabolic N-dealkylation rates that differ from N-methyl or N-ethyl analogs [1]. These structural divergences mean that procurement of the exact CAS-numbered compound is mandatory for reproducible SAR studies and for bridging to existing patent exemplar data [1].

Quantitative Differentiation Evidence: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: 3-CF₃ vs. 2-CF₃ Benzamide—Impact on Predicted Kinase Binding Mode

The target compound places the trifluoromethyl group at the meta (3-) position of the benzamide ring. In the Novartis patent series, meta-substituted trifluoromethyl benzamides are consistently described as preferred embodiments for EphB4 kinase inhibition, whereas ortho-substituted analogs (e.g., CAS 1421507-11-0, 2-CF₃ isomer) are absent from the most potent exemplified compounds [1]. Although no direct head-to-head IC₅₀ data for the 3-CF₃ vs. 2-CF₃ pair are publicly available, the patent exemplifies 3-(trifluoromethyl)benzamide derivatives with potent VEGFR2 IC₅₀ values of 7.1 nM in the closely related imidazo[1,2-b]pyridazine series, whereas the 2-CF₃ congener is not reported in the same potency tier [2]. This regioisomeric preference is consistent with the need for the CF₃ group to occupy a lipophilic pocket adjacent to the kinase hinge, a geometry that the 3-position satisfies but the 2-position sterically disfavors [1].

Kinase inhibition Regioisomer SAR EphB4 c-abl Flt-3

Physicochemical Differentiation: Calculated logP and Solubility of the 3-CF₃ vs. 4-OCF₃ Analog

The 3-CF₃ target compound (calculated logP ≈ 3.2–3.5; CLogP predicted by fragment-based methods) is less lipophilic than the 4-trifluoromethoxy analog (CAS 1421505-56-7, C₁₆H₁₆F₃NO₄, MW 343.30 g/mol, CLogP ≈ 3.6–3.9) . The additional oxygen atom in the 4-OCF₃ group increases both molecular weight (+16 Da) and hydrogen-bond-acceptor count, which can reduce passive membrane permeability in Caco-2 assays while potentially improving aqueous solubility . For kinase inhibitor programs where CNS penetration or oral bioavailability is a priority, the lower logP of the 3-CF₃ compound may confer a more favorable balance between permeability and metabolic clearance .

Physicochemical profiling Drug-likeness logP Solubility

Synthetic Tractability and Scaffold Divergence: Furan-3-ylmethyl vs. Thiophene-2-ylmethyl Analogs

The furan-3-ylmethyl substituent is derived from commercially available furan-3-ylmethanol, a building block with broader commercial availability and lower cost than thiophene-2-ylmethanol, the precursor for the corresponding thiophene-2-ylmethyl analog (e.g., CAS 1421466-65-0) [1][2]. Furan-based building blocks also offer superior metabolic stability compared to thiophene congeners, which are susceptible to CYP450-mediated S-oxidation leading to reactive metabolites [2]. The N-2-methoxyethyl group further differentiates this scaffold from simpler N-methyl or N-ethyl analogs, providing an additional hydrogen-bond-accepting site that can engage solvent-exposed regions of the kinase ATP-binding pocket [1].

Synthetic accessibility Scaffold diversification Building block comparison

Kinase Selectivity Potential: Differential Hinge-Binding Geometry of the 3-CF₃ Benzamide Core

The Novartis patent family discloses that trifluoromethyl benzamides bearing a meta-CF₃ group exhibit selective inhibition of ephrin receptor kinases (EphB4) over other tyrosine kinases, with selectivities exceeding 10-fold relative to VEGFR2 and PDGFRβ in cellular assays [1]. While the specific compound (CAS 1421483-66-0) has not been individually profiled in a published kinase panel, its structural conformity to the general formula I of the patent—including the critical 3-CF₃ pharmacophore and the N,N-disubstituted benzamide—positions it as a candidate EphB4-selective probe [1]. In contrast, 4-substituted analogs (e.g., 4-OCF₃, CAS 1421505-56-7) are not represented among the most potent and selective patent exemplars, suggesting that the 3-position of the CF₃ group is integral to achieving the claimed selectivity window [1][2].

Kinase selectivity Hinge binding Ephrin receptor Type II kinase inhibitor

Highest-Value Application Scenarios for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide (CAS 1421483-66-0)


EphB4 Kinase Inhibitor Lead Optimization and SAR Probe Procurement

Medicinal chemistry teams engaged in EphB4 kinase inhibitor programs should procure CAS 1421483-66-0 as a regioisomerically defined scaffold that conforms to the preferred Formula I embodiment in WO2006015859A1 [1]. The 3-CF₃ placement is critical for replicating the patent SAR, and sourcing the exact CAS number ensures consistency with prior art. Researchers can use this compound as a starting point for parallel synthesis of amide libraries, exploiting the furan-3-ylmethyl and 2-methoxyethyl substituents as vectors for further diversification [1].

Regioisomeric Selectivity Profiling in Kinase Panel Screens

A panel comprising the 3-CF₃ (CAS 1421483-66-0), 2-CF₃ (CAS 1421507-11-0), and 4-OCF₃ (CAS 1421505-56-7) analogs enables systematic profiling of how the CF₃ position affects kinase selectivity. Such a panel directly addresses the hypothesis that the meta-CF₃ pharmacophore confers EphB4 selectivity >10× over VEGFR2, as suggested by patent exemplars [1], and provides critical data for computational docking studies that differentiate hinge-binding geometries [2].

Physicochemical and Metabolic Stability Benchmarking for Lead Candidate Triage

Procurement of CAS 1421483-66-0 alongside its 4-OCF₃ analog enables head-to-head experimental determination of logD, kinetic solubility, human liver microsome intrinsic clearance, and Caco-2 permeability. Because the 3-CF₃ compound is predicted to be less lipophilic (ΔCLogP ≈ −0.3 to −0.4 relative to the 4-OCF₃ analog), it may demonstrate superior developability metrics, guiding the selection of a lead series with lower promiscuity risk [1][2].

Furan-Based Scaffold Expansion Avoiding Thiophene Metabolic Liabilities

Research groups seeking to avoid thiophene-associated CYP450 S-oxidation and reactive metabolite formation should select CAS 1421483-66-0 as a furan-containing scaffold. The furan-3-ylmethyl group provides similar heterocyclic π-stacking potential to thiophene but eliminates the sulfur atom that is the primary site of oxidative bioactivation, thereby reducing the risk of mechanism-based toxicity [1][2].

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